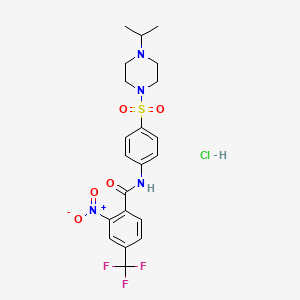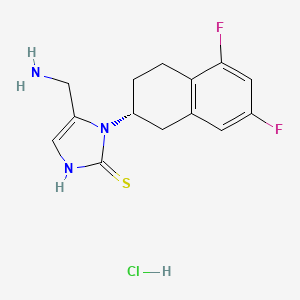
RPC425 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RPC425 is a Noncompetitive Inhibitors of the Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1).
Scientific Research Applications
Genome Analysis and Sequencing
One of the applications of RPC425 free base is in genome analysis. An example is the whole-genome sequencing and assembly of Haemophilus influenzae Rd. This process utilizes sequencing and assembly of unselected DNA pieces from the whole chromosome. The approach, which eliminates the need for initial mapping efforts, is applicable to a wide array of microbial species without genome maps (Fleischmann et al., 1995).
DNA-Based Sensors for Disease Detection
Another application involves the development of DNA-based sensors. For instance, an electrochemical DNA sensor based on pyrrolidinyl peptide nucleic acid (acpcPNA) was developed for tuberculosis detection. This sensor uses electrochemical impedance spectroscopy (EIS) to determine synthetic oligonucleotides of Mycobacterium tuberculosis, demonstrating the potential of such applications in disease diagnostics (Teengam et al., 2018).
DNA-Free RNA Isolation
In the field of RNA isolation, protocols have been established to isolate DNA-free RNA from Arabidopsis thaliana tissues for reverse transcriptase quantitative PCR (RT-qPCR) applications. These protocols use simple non-toxic buffers for RNA isolation, improving existing ones by reducing labour time and the use of organic extractions (Oñate-Sánchez & Vicente-Carbajosa, 2008).
Enhancing DNA Specificity and Applicability in Base Editing
Improving the DNA specificity and applicability of base editing through protein engineering and protein delivery is another significant application. This involves the development of high-fidelity base editors and DNA-free base editing using ribonucleoprotein (RNP) complexes, which has implications for more specific and efficient genome editing (Rees et al., 2017).
Tumor DNA Detection in Clinical Research
In clinical research, particularly in cancer, cell-free circulating tumor DNA in plasma has become a point of interest. Techniques like SNPase-ARMS qPCR have been developed for ultrasensitive mutation-based detection of tumor DNA, showcasing the application of RPC425 free base in monitoring therapy options and treatment response (Stadler et al., 2015).
properties
CAS RN |
1426208-69-6 |
|---|---|
Product Name |
RPC425 free base |
Molecular Formula |
C22H27NO2S2 |
Molecular Weight |
401.583 |
IUPAC Name |
6-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohex-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO2S2/c1-15-10-13-26-20(15)18(21-16(2)11-14-27-21)8-6-12-23(3)19-9-5-4-7-17(19)22(24)25/h7-8,10-11,13-14,19H,4-6,9,12H2,1-3H3,(H,24,25) |
InChI Key |
MTVVZKYZYJUBSB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CCCCC1N(C)CC/C=C(C2=C(C)C=CS2)/C3=C(C)C=CS3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RPC425; RPC-425; RPC 425. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



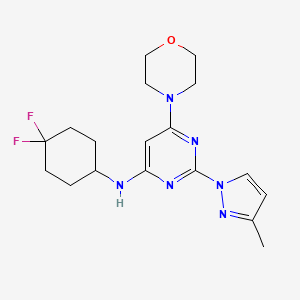
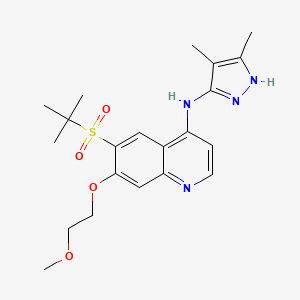
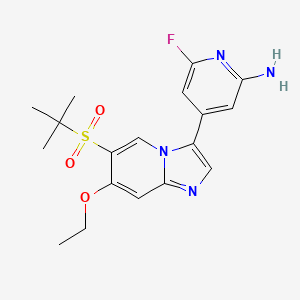
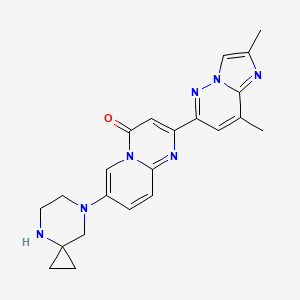
![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)
![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)
![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)
![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)
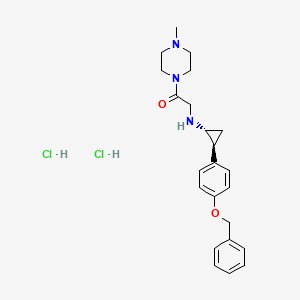
![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
